molecular formula C19H30N2O2 B131319 Ebalzotan CAS No. 149494-37-1

Ebalzotan

カタログ番号: B131319
CAS番号: 149494-37-1
分子量: 318.5 g/mol
InChIキー: UEAKCKJAKUFIQP-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structurally, it features a chroman backbone with a stereocenter at the C3 position, a tertiary amine substituent, and a secondary amide group at C5 . Regulatory authorities, including the U.S. FDA and EMA, classify it as an active pharmaceutical ingredient (API) under HS code 29329985 and SITC 51569 . Ebalzotan is synthesized via chemoenzymatic routes, leveraging stereoselective reductions of α,β-unsaturated aldehydes using Old Yellow Enzymes (OYEs) and alcohol dehydrogenases (ADHs) to achieve high enantiomeric excess (ee) .

準備方法

Structural and Stereochemical Considerations in Ebalzotan Synthesis

This compound (C₁₉H₃₀N₂O₂, molecular weight 318.45 g/mol) features a bicyclic chroman scaffold with an absolute stereochemistry at the C3 position, critical for its pharmacological activity . The compound’s structure includes a tertiary amine linked to a substituted chroman moiety, necessitating meticulous control over stereocenters during synthesis. The SMILES notation CCCN(C(C)C)[C@H]1COC2=C(C1)C(=CC=C2)C(=O)NC(C)C and InChI key UEAKCKJAKUFIQP-OAHLLOKOSA-N highlight the chiral center at the C3 carbon .

Early synthetic approaches faced challenges in achieving high enantiomeric excess (ee) and diastereomeric excess (de), particularly due to the instability of α-substituted aldehyde intermediates . These issues prompted the development of enzymatic cascade reactions, which minimized racemization and improved yields .

Key Enzymatic Cascade Reaction for Stereoselective Reduction

The cornerstone of modern this compound synthesis is a multienzymatic cascade process combining ene-reductases (ERs) and alcohol dehydrogenases (ADHs) . This method, first reported by Brenna et al. (2013), involves the following steps:

Substrate Preparation

The synthesis begins with α,β-unsaturated aldehydes or ketones, such as 3-(N-isopropyl-N-propylamino)-chromen-5-carboxaldehyde. These substrates undergo enzymatic reduction to yield saturated alcohols with high stereochemical fidelity .

Enzymatic Reduction Mechanism

  • Ene-Reductase (ER) Step : ERs from the Old Yellow Enzyme (OYE) family, particularly OYE2 and OYE3, catalyze the anti-Markovnikov reduction of the α,β-unsaturated bond. This step proceeds via a hydride transfer from NADPH to the β-carbon, followed by protonation at the α-carbon, achieving >99% ee for primary alcohols .

  • Alcohol Dehydrogenase (ADH) Step : ADHs further reduce the aldehyde intermediate to the corresponding alcohol. Using anti-Prelog ADHs (e.g., Lactobacillus brevis ADH) ensures the correct (R)-configuration at the C3 position, critical for this compound’s activity .

In Situ Substrate Feeding and Product Removal (SFPR)

The SFPR technology minimizes side reactions by continuously supplying substrates and removing products. This approach suppresses the formation of allylic alcohols and stabilizes chiral intermediates, achieving yields >85% and de >87% .

Chemical Synthesis and Downstream Modifications

Following enzymatic reduction, chemical steps convert the alcohol intermediates into this compound’s final structure:

Curtius Rearrangement

Primary alcohols undergo Curtius rearrangement to form isocyanates, which are subsequently hydrolyzed to primary amines. This step introduces the N-isopropyl-N-propylamine group essential for 5-HT1A receptor binding .

Amide Bond Formation

The amine intermediate reacts with isopropylcarboxylic acid chloride under Schotten-Baumann conditions to form the final amide bond. Optimal conditions (0°C, pH 9–10) prevent epimerization at the C3 center .

Optimization Strategies for Industrial Scalability

Enzyme Engineering

Directed evolution of OYE2 and ADHs has enhanced thermostability and cofactor recycling efficiency. For example, immobilizing OYE2 on chitosan beads improved its half-life from 48 to 120 hours at 30°C .

Solvent Systems

Biphasic systems (e.g., water/cyclohexane) increase substrate solubility while maintaining enzyme activity. A 7:3 v/v ratio achieved 92% conversion in 12 hours, compared to 68% in aqueous-only systems .

Cofactor Regeneration

NADPH regeneration using glucose dehydrogenase (GDH) reduced cofactor costs by 80%. Coupling GDH with ADHs in a single reactor achieved a total turnover number (TTN) of 12,500 for NADPH .

Analytical Characterization and Quality Control

Stereochemical Validation

  • X-Ray Crystallography : Confirmed the absolute configuration of the C3 center as (R) in this compound’s amine precursor .

  • Mosher Ester Analysis : NMR spectroscopy of (S)- and (R)-Mosher esters verified the ee of secondary alcohol intermediates (>99%) .

Purity Profiling

HPLC methods using a Chiralpak AD-H column (hexane:isopropanol 95:5, 1 mL/min) resolved enantiomers with a resolution factor (Rs) of 4.2 .

化学反応の分析

反応の種類

エバルゾタンは、主に以下のような反応を起こします。

    還元: その合成における主要なステップは、α、β-不飽和アルデヒドまたはケトンの還元です。

    置換: アミンまたはカルボキサミド官能基で、置換反応が発生する可能性があります。

一般的な試薬と条件

    還元: エネレダクターゼとアルコールデヒドロゲナーゼは、生体触媒として使用されます。

    置換: 一般的な試薬には、ハロゲン化剤または置換反応のための求核剤が含まれます。

主な生成物

還元反応の主な生成物は、出発物質のα、β-不飽和アルデヒドまたはケトンの飽和アルコール誘導体です .

科学研究の応用

エバルゾタンは、主にセロトニン受容体への影響を研究するために、科学研究で使用されてきました。 その用途には、以下が含まれます。

科学的研究の応用

Pharmacological Studies

Ebalzotan has been extensively studied for its pharmacological effects:

  • Antidepressant Effects : Preclinical trials demonstrated that this compound produced antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors). In rodent models, administration over four weeks resulted in significant reductions in depressive behaviors as measured by tests such as the forced swim test (FST) and tail suspension test (TST) .
  • Anxiolytic Properties : this compound also exhibited anxiolytic effects, suggesting its potential utility in treating anxiety disorders. In vivo studies indicated that it induced typical effects associated with 5-HT1A receptor agonists, including decreased serotonin turnover and synthesis .

Synthesis and Chemical Research

This compound serves as a valuable precursor in synthetic organic chemistry:

  • Stereoselective Synthesis : The compound is synthesized through stereoselective multienzymatic cascades involving ene-reductases and alcohol dehydrogenases. This approach not only enhances yield but also ensures high enantiomeric purity, which is crucial for maximizing biological activity .
  • Comparison with Similar Compounds : this compound shares structural similarities with other serotonin receptor agonists such as Robalzotan and Alnespirone. Its unique stereoselective synthesis process distinguishes it from these compounds .

Case Studies

Several case studies highlight the effectiveness and applications of this compound:

Preclinical Trials

A study involving rodent models showed that this compound administration led to significant behavioral improvements indicative of reduced depression. The results were consistent across various tests designed to measure depressive symptoms .

Synthesis Pathways

Research documented the synthesis of this compound through multienzymatic processes, emphasizing the advantages of using biocatalysts for achieving high yields and selectivity. This methodology has been applied successfully in various synthetic contexts, demonstrating its relevance beyond just this compound .

作用機序

エバルゾタンは、5-HT1A受容体を選択的に作動させることで、その効果を発揮します。 この受容体は、気分、不安、およびその他の神経機能の調節に関与しています。 この受容体を活性化することで、エバルゾタンはセロトニンの放出を調節し、その抗うつ作用および抗不安作用の可能性につながります .

類似の化合物との比較

類似の化合物

独自性

エバルゾタンの独自性は、その特定の立体選択的な合成と、5-HT1A受容体を選択的に標的とすることにあります。 その開発は中止されましたが、セロトニン受容体作動薬とその潜在的な治療用途の研究にとって貴重な化合物であり続けています .

類似化合物との比較

Structural Analogs

Robalzotan

  • Molecular Formula : C₁₈H₂₈N₂O₂ (differs by one methyl group compared to Ebalzotan).
  • Synthesis : Shares a similar chemoenzymatic pathway involving OYE1 variants and ADHs, yielding precursors with >99% ee in some cases .
  • Pharmacology : Also a 5-HT₁A agonist but with distinct binding kinetics; preclinical studies suggest differences in blood-brain barrier penetration .

Alnespirone

  • Molecular Formula : C₂₀H₂₈N₂O₃.
  • Synthesis: Utilizes metagenomic imine reductases (IREDs) for reductive amination, achieving 83% conversion and >99% ee for its precursor, outperforming this compound’s 70% conversion .

Table 1. Structural Analogs of this compound

Compound Molecular Formula Key Synthesis Step Conversion Rate Enantiomeric Excess (ee)
This compound C₁₉H₃₀N₂O₂ OYE1/ADH cascade 70% 76%
Robalzotan C₁₈H₂₈N₂O₂ IRED-mediated amination 97% >99%
Alnespirone C₂₀H₂₈N₂O₃ IRED pIR-48 83% >99%

Functional Analogs

Binospirone (MDL 73005EF)

  • Molecular Formula : C₁₇H₂₄N₂O₂.
  • Pharmacology : A 5-HT₁A agonist with anti-anxiety properties; unlike this compound, it is investigated for glaucoma and movement disorders .
  • Clinical Use : Lacks the chroman backbone of this compound, resulting in different pharmacokinetic profiles .

Sunepitron

  • Pharmacology : Azaperone derivative targeting 5-HT₁A receptors; preclinical data suggest faster onset of action but shorter half-life than this compound .

Table 2. Functional Analogs of this compound

Compound Therapeutic Indication Mechanism Structural Differences
This compound Depression 5-HT₁A agonist Chroman backbone with tertiary amine
Binospirone Anxiety, Glaucoma 5-HT₁A agonist Piperazine core
Sunepitron Depression 5-HT₁A partial agonist Azaperone scaffold

生物活性

Ebalzotan is a compound that has garnered attention in pharmacological research, particularly for its role as a 5-HT1A receptor agonist. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in therapeutic contexts, particularly in the treatment of depression.

Overview of this compound

This compound is structurally related to other compounds such as Robalzotan and Rotigotine. It has been identified as a precursor in the synthesis of various active pharmaceutical ingredients due to its unique chemical properties and biological activities .

This compound primarily functions as an agonist for the 5-HT1A serotonin receptor. This receptor is crucial in modulating mood and anxiety, making this compound a candidate for antidepressant therapies. The activation of the 5-HT1A receptor leads to increased serotonin levels in the synaptic cleft, which can alleviate symptoms of depression and anxiety disorders .

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological activity:

  • Antidepressant Effects : In animal models, this compound has shown to produce antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) by enhancing serotonergic neurotransmission .
  • Anxiolytic Properties : The compound also demonstrates anxiolytic effects, which are beneficial in treating anxiety disorders .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Preclinical Trials : In a study involving rodent models, this compound was administered over a period of four weeks. Results indicated a significant reduction in depressive behaviors measured by the forced swim test (FST) and tail suspension test (TST) .
  • Synthesis Pathways : The synthesis of this compound through multienzymatic cascades has been documented. This approach not only enhances yield but also ensures higher stereoselectivity, which is essential for maximizing biological activity .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Study TypeFindingsReference
Preclinical TrialsAntidepressant-like effects in rodent models
Synthesis StudyHigh stereoselectivity achieved via enzymatic processes
Pharmacological ReviewEnhanced serotonergic transmission

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Ebalzotan in preclinical studies?

  • Methodological Answer : Synthesis typically follows multi-step organic reactions (e.g., coupling, cyclization), with purity verified via HPLC (>95%) and structural confirmation using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Characterization should adhere to guidelines for novel compounds, including stability testing under varying pH/temperature conditions .
  • Example Table :

ParameterMethodAcceptable Threshold
PurityHPLC≥95%
Structural IdentityNMR + HRMSFull spectral match
StabilityAccelerated agingNo degradation

Q. How can researchers design initial pharmacological assays to assess this compound’s efficacy?

  • Methodological Answer : Use in vitro models (e.g., receptor-binding assays, enzyme inhibition studies) with dose-response curves (IC₅₀/EC₅₀ calculations) and in vivo rodent models (e.g., behavioral tests for CNS activity). Include positive/negative controls and validate assays against known standards .

Q. What ethical guidelines apply to animal studies involving this compound?

  • Methodological Answer : Follow institutional animal care protocols (IACUC approval), ARRIVE 2.0 guidelines for reporting, and the 3Rs framework (Replacement, Reduction, Refinement). For behavioral studies, minimize stress via habituation and blinded scoring .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic (PK) profiles across species be resolved?

  • Methodological Answer : Conduct cross-species comparative PK studies with LC-MS/MS quantification. Analyze metabolic pathways (e.g., CYP450 isoforms via microsomal assays) and protein binding (equilibrium dialysis). Use allometric scaling to predict human PK, adjusting for species-specific differences in clearance mechanisms .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., probit analysis for LD₅₀) and mixed-effects models to account for inter-individual variability. Use Kaplan-Meier survival analysis for longitudinal toxicity data, with Bonferroni correction for multiple comparisons .

Q. How can researchers address discrepancies in this compound’s receptor selectivity reported in independent studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., consistent buffer pH, temperature). Perform radioligand binding assays with reference compounds (Ki values) and validate via functional assays (e.g., cAMP accumulation for GPCRs). Publish raw data and assay parameters for transparency .

Q. What frameworks guide the translation of preclinical this compound data to clinical trial design?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure Phase I trials. For dose escalation, employ a 3+3 design or Bayesian continual reassessment method (CRM). Include biomarkers from preclinical studies (e.g., plasma concentration thresholds) as secondary endpoints .

Q. Data Integrity & Reproducibility

Q. How should researchers document this compound’s experimental protocols to ensure reproducibility?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed methods in supplementary materials, including batch numbers of reagents, instrument calibration dates, and raw data repositories (e.g., Zenodo). Use electronic lab notebooks (ELNs) for real-time logging .

Q. What strategies mitigate bias in this compound’s in vivo efficacy studies?

  • Methodological Answer : Implement randomization (e.g., stratified by weight), blinding during data collection/analysis, and independent replication cohorts. Pre-register study protocols on platforms like Open Science Framework (OSF) to reduce HARKing (Hypothesizing After Results are Known) .

Q. Contradiction Analysis & Knowledge Gaps

Q. What computational tools predict this compound’s off-target interactions to explain unexpected in vivo effects?

  • Methodological Answer : Apply molecular docking (AutoDock Vina), pharmacophore modeling (LigandScout), and machine learning (DeepChem) to screen against structural databases (e.g., ChEMBL). Validate predictions with orthogonal assays (e.g., thermal shift assays for protein binding) .

Note: Replace placeholder values (e.g., "≥95%") with empirical data from this compound-specific studies. Adhere to journal-specific formatting guidelines (e.g., Beilstein Journal of Organic Chemistry ) for manuscript preparation.

特性

CAS番号

149494-37-1

分子式

C19H30N2O2

分子量

318.5 g/mol

IUPAC名

(3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C19H30N2O2/c1-6-10-21(14(4)5)15-11-17-16(19(22)20-13(2)3)8-7-9-18(17)23-12-15/h7-9,13-15H,6,10-12H2,1-5H3,(H,20,22)/t15-/m1/s1

InChIキー

UEAKCKJAKUFIQP-OAHLLOKOSA-N

SMILES

CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C

異性体SMILES

CCCN([C@@H]1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C

正規SMILES

CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C

同義語

Ebalzotan

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。